

# Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Dimethylone metabolites

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## Compound of Interest

Compound Name: **Dimethylone**

Cat. No.: **B12757972**

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## Application Note: Quantification of Dimethylone and its Metabolites using LC-MS/MS

### Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **Dimethylone** and its major metabolites in biological matrices. The established protocol is suitable for researchers in the fields of toxicology, pharmacology, and drug metabolism studies. This method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

### Introduction

**Dimethylone** (bk-MDDMA) is a substituted cathinone derivative with stimulant and empathogenic effects.<sup>[1]</sup> Understanding its metabolic fate is crucial for toxicological assessments and clinical diagnostics. In vitro studies with human liver microsomes have shown that **Dimethylone** is metabolized through several pathways, including N-dealkylation,  $\beta$ -ketone reduction, demethylation, and hydroxylation.<sup>[2][3]</sup> This application note provides a detailed protocol for the robust quantification of **Dimethylone** and its key metabolites, enabling accurate pharmacokinetic and metabolic studies.

## Experimental

### Sample Preparation

A protein precipitation method is employed for the extraction of **Dimethylone** and its metabolites from plasma or serum samples.

- To 100  $\mu$ L of plasma/serum sample in a microcentrifuge tube, add 300  $\mu$ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., Methylone-d3).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column.

- Column: Agilent ZORBAX Rapid Resolution HD Eclipse Plus C18 (50  $\times$  2.1 mm, 1.8  $\mu$ m) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5  $\mu$ L.

- Gradient:
  - 0-1 min: 5% B
  - 1-6 min: 5% to 35% B
  - 6-6.5 min: 35% to 95% B
  - 6.5-7.5 min: Hold at 95% B
  - 7.5-8 min: 95% to 5% B
  - 8-10 min: Hold at 5% B

## Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- IonSpray Voltage: 3.5 kV.
- Capillary Temperature: 600°C.
- Gas 1 (Nebulizer): 50 psi.
- Gas 2 (Heater): 30 psi.
- Curtain Gas: 50 psi.
- Collision Gas: Nitrogen.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

## Data Presentation

Table 1: LC-MS/MS Parameters for the Quantification of **Dimethylone** and its Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Dimethylone	222.1	72.1	50
N-desmethyl-dimethylone	208.1	160.0	50
β-keto reduced dimethylone	224.1	74.1	50
Demethylenated dimethylone	210.1	89.1	50
Hydroxylated dimethylone	238.1	72.1	50

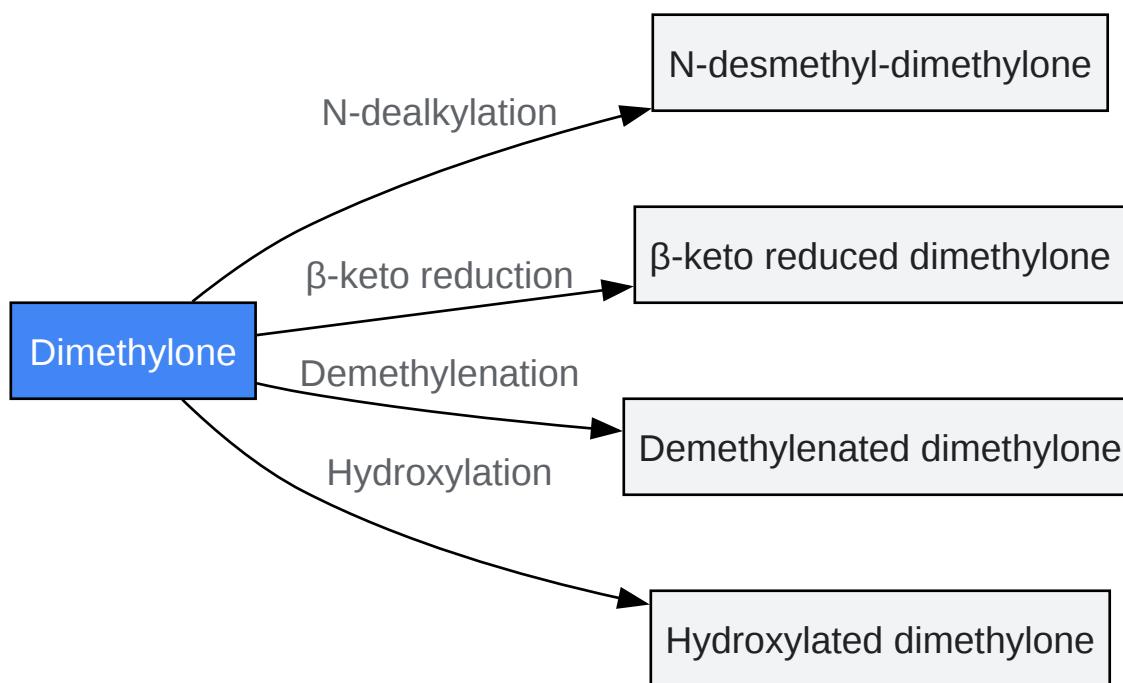
Note: The specific collision energies and cone voltages should be optimized for the instrument in use. The product ions are suggested based on common fragmentation patterns of cathinones.

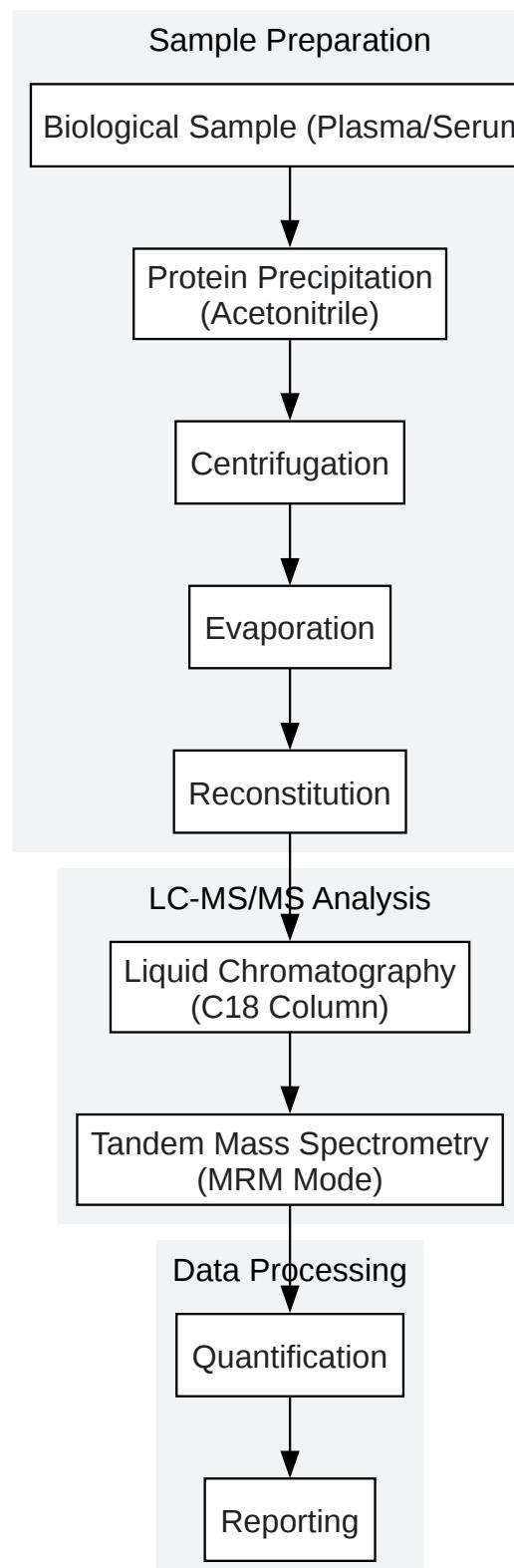
## Metabolic Pathway of Dimethylone

The metabolism of **Dimethylone** involves several key enzymatic reactions, primarily occurring in the liver. The major metabolic pathways include:

- N-dealkylation: Removal of one of the methyl groups from the nitrogen atom.
- β-keto reduction: Reduction of the ketone group to a hydroxyl group.
- Demethylenation: Opening of the methylenedioxy ring structure.
- Hydroxylation: Addition of a hydroxyl group to the molecule.

These metabolic transformations result in the formation of various metabolites that can be detected and quantified using the described LC-MS/MS method.





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